Nervonic Acid

Description

Nervonic acid has been reported in Calophyllum calaba, Homo sapiens, and other organisms with data available.

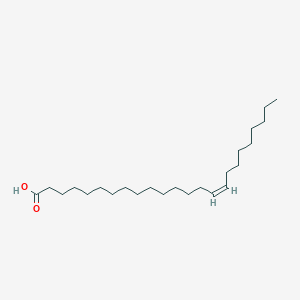

This compound is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end, with this bond in the cis- configuration.

Selacholeic Acid is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end.

RN given refers to (Z)-isome

Propriétés

IUPAC Name |

(Z)-tetracos-15-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009308 |

Source

|

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-37-6 |

Source

|

| Record name | Nervonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nervonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERVONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Neuroscience of Nervonic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of the mammalian nervous system. Its discovery and subsequent elucidation of its role in neurobiology have paved the way for a deeper understanding of myelin sheath formation, neuronal development, and the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of the history of this compound's discovery in neuroscience, its biochemical properties, key experimental methodologies used in its study, and its involvement in cellular signaling pathways.

A Historical Perspective: The Discovery of this compound

The journey to understanding this compound's significance in the brain began with the pioneering work of early lipid chemists. A pivotal figure in this narrative is the German physiological chemist Ernst Klenk .

In the early 20th century, Klenk dedicated his research to the intricate lipid composition of the brain. While investigating cerebrosides, a class of glycosphingolipids, he was the first to isolate and characterize several of their constituent fatty acids. His meticulous work led to the discovery of a novel monounsaturated fatty acid with a 24-carbon chain, which he named "this compound" from the Latin word nervus, meaning nerve, reflecting its abundance in nervous tissue.[1]

Initially isolated from the brains of sharks, where it was observed to be in high concentrations, this compound's structure was determined over a century ago.[2] Early observations that shark brains could rapidly repair themselves after injury led to the hypothesis that this compound might play a role in the repair and regeneration of nerve fibers.[2]

Subsequent research throughout the 20th century solidified the understanding of this compound's integral role as a primary component of sphingolipids, particularly sphingomyelin, which is highly enriched in the myelin sheath of nerves.[2][3] This historical timeline highlights the progression from the initial chemical identification to the functional understanding of this compound in the complex architecture of the nervous system.

Biochemical Properties and Biosynthesis

This compound (24:1, n-9) is a monounsaturated fatty acid analog of lignoceric acid (24:0). It is synthesized in the body through the elongation of oleic acid (18:1, n-9), with erucic acid (22:1, n-9) as its immediate precursor. The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum.

The Biosynthesis Pathway of this compound

The synthesis of this compound begins with acetyl-CoA and involves a series of elongation and desaturation reactions. The key enzymes involved in the elongation of the fatty acid chain are the fatty acid elongases (ELOVLs).

Quantitative Data on this compound in the Nervous System

This compound concentration varies significantly across different brain regions and is altered during development and in certain disease states. Its abundance in the white matter underscores its crucial role in myelination.[4]

| Tissue/Condition | This compound Concentration/Level | Reference Species |

| Human Brain Regions | ||

| White Matter | Predominant very long-chain fatty acid in sphingomyelin | Human |

| Grey Matter | Lower concentration compared to white matter | Human |

| Developmental Changes | ||

| Human Forebrain (Postnatal) | Dramatic accretion after birth in sphingomyelin | Human |

| Neurological Disorders | ||

| Multiple Sclerosis (MS) Brain | Decreased levels in sphingomyelin of post-mortem brain | Human |

| Multiple Sclerosis (MS) Erythrocytes | Depressed content in sphingomyelin | Human |

| Adrenoleukodystrophy (ALD) Brain | Decreased levels in sphingolipids of post-mortem brain | Human |

| Aging | ||

| Mouse Hippocampus (21 months) | Age-dependent accumulation of this compound-containing sphingolipids | Mouse |

Key Experimental Protocols in this compound Research

The study of this compound's role in neuroscience has been advanced through various in vitro and in vivo experimental models.

Lipid Extraction and Quantification from Brain Tissue

A common method for the analysis of this compound and other fatty acids from brain tissue involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Folch Method for Lipid Extraction

-

Homogenization: Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform and methanol.[5]

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.[5]

-

Washing: Wash the chloroform phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.[5]

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

-

Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids, including this compound.[6]

In Vitro Model: Oligodendrocyte Culture

Primary oligodendrocyte cultures are invaluable for studying the direct effects of this compound on myelination and oligodendrocyte biology.

Protocol: this compound Supplementation in Oligodendrocyte Progenitor Cells (OPCs)

-

OPC Isolation: Isolate OPCs from neonatal rat or mouse cortices.

-

Cell Culture: Culture the OPCs in a defined medium containing growth factors such as PDGF and FGF to promote proliferation.

-

This compound Treatment: Supplement the culture medium with this compound (e.g., complexed to fatty acid-free BSA) at various concentrations (e.g., 10-50 µM).

-

Differentiation: Induce differentiation into mature oligodendrocytes by withdrawing the growth factors.

-

Analysis: Assess the effects of this compound on oligodendrocyte maturation, myelin protein expression (e.g., MBP, PLP), and myelin sheath formation using immunocytochemistry, Western blotting, and quantitative PCR.[7]

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create a mouse model of Parkinson's disease, allowing for the investigation of the neuroprotective effects of this compound.

Protocol: MPTP Mouse Model and this compound Treatment

-

Animal Model: Use male C57BL/6 mice.

-

MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days to induce dopaminergic neurodegeneration.[8]

-

This compound Treatment: Administer this compound (e.g., by oral gavage) daily, starting before or concurrently with MPTP injections and continuing for a set period.

-

Behavioral Testing: Assess motor function using tests such as the rotarod test and the pole test.

-

Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and analyze the brains for dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[9]

Signaling Pathways Influenced by this compound

This compound, both as a free fatty acid and as a component of complex lipids, can influence various cellular signaling pathways.

Sphingolipid Metabolism and Myelination

As a key constituent of sphingolipids, this compound is integral to the structure and function of the myelin sheath. Its incorporation into sphingomyelin and cerebrosides is essential for the proper formation and maintenance of myelin. Deficiencies in this compound have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[10]

PI3K/AKT/mTOR Pathway

Recent studies suggest that this compound may exert neuroprotective effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation.

Arachidonic Acid Cascade and Neuronal Signaling

This compound may also interact with the arachidonic acid signaling cascade. Arachidonic acid, released from membrane phospholipids by phospholipase A2 (PLA2), is a precursor to various pro-inflammatory and signaling molecules. There is evidence to suggest a competitive or modulatory relationship between different fatty acids in these pathways.[11] Furthermore, arachidonic acid has been shown to modulate the activity of NMDA receptors, which are critical for synaptic plasticity and excitotoxicity.[12][13] While direct evidence for this compound's interaction with neuronal calcium channels is still emerging, its influence on membrane fluidity and lipid raft composition could indirectly affect ion channel function.

Conclusion and Future Directions

From its initial discovery as a novel fatty acid in brain tissue to its current status as a key molecule in myelin biology and a potential therapeutic agent for neurological disorders, the study of this compound has significantly advanced our understanding of neuroscience. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research in this exciting field.

Future investigations should focus on elucidating the precise molecular mechanisms by which this compound modulates neuronal signaling, including its potential interactions with ion channels and receptors. Further quantitative studies are needed to establish a more comprehensive profile of this compound levels in various brain regions during health and disease. The development of more sophisticated in vitro and in vivo models will be crucial for translating our fundamental knowledge of this compound into novel therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Overview of myelin, major myelin lipids, and myelin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history of myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration [mdpi.com]

- 4. ovid.com [ovid.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 7. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonic acid turnover and phospholipase A2 activity in neuronal growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA receptor-mediated arachidonic acid release in neurons: role in signal transduction and pathological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptors activate the arachidonic acid cascade system in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Nervonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a pivotal role in the development and maintenance of the central nervous system.[1][2] Its endogenous biosynthesis is a complex process primarily involving the elongation of oleic acid through a series of enzymatic reactions localized in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes, substrates, and intermediates. It includes a summary of quantitative data related to the pathway, detailed experimental protocols for its study, and visualizations of the pathway and experimental workflows to aid in research and development efforts targeting this vital metabolic route.

The Endogenous Biosynthesis Pathway of this compound

The synthesis of this compound originates from the common fatty acid, oleic acid (C18:1), and proceeds through a series of chain elongation cycles. This process occurs in the endoplasmic reticulum and is carried out by the fatty acid elongase (FAE) complex, which consists of four key enzymes that act sequentially.[3][4]

The overall pathway can be summarized as follows:

-

Activation of Oleic Acid: Oleic acid is first converted to its coenzyme A (CoA) derivative, oleoyl-CoA, by a long-chain acyl-CoA synthetase (LACS).[3]

-

Fatty Acid Elongation Cycles: Oleoyl-CoA (C18:1-CoA) undergoes three successive cycles of elongation, with each cycle adding two carbon units from malonyl-CoA.[3][4] The intermediates in this process are eicosenoyl-CoA (C20:1-CoA) and erucoyl-CoA (C22:1-CoA).[2] The final product of the third elongation cycle is nervonoyl-CoA (C24:1-CoA).

Each elongation cycle involves four distinct enzymatic reactions catalyzed by the FAE complex:

- Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting step of condensing the acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[5][6]

- First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[3]

- Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[3]

- Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer than the starting substrate.[3]

-

Incorporation into Lipids: The newly synthesized nervonoyl-CoA can then be incorporated into various lipids, most notably sphingolipids and triacylglycerols, for its biological functions and storage.[3]

Key Enzymes and Their Roles

-

Long-Chain Acyl-CoA Synthetase (LACS): Activates fatty acids by converting them into their CoA esters, making them available for metabolic pathways.[3]

-

Fatty Acid Elongase (FAE) Complex:

-

3-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation process and determines the substrate specificity of the complex.[5][6] In humans, several elongase of very long-chain fatty acids (ELOVL) proteins function as KCSs. ELOVL4 is particularly important for the elongation of very-long-chain fatty acids, including the precursors to this compound.[7][8]

-

3-ketoacyl-CoA Reductase (KCR): Catalyzes the first reduction step in the elongation cycle.[3]

-

3-hydroxyacyl-CoA Dehydratase (HCD): Performs the dehydration step.[3]

-

trans-2,3-enoyl-CoA Reductase (ECR): Catalyzes the final reduction step of the elongation cycle.[3]

-

The pathway can be visualized as follows:

Caption: Endogenous biosynthesis pathway of this compound from oleic acid.

Quantitative Data on this compound Biosynthesis

The synthesis of this compound is tightly regulated, and the efficiency of the pathway can be influenced by the expression levels and substrate specificities of the key enzymes, particularly the KCS isoforms. The following table summarizes quantitative data from various studies on this compound biosynthesis.

| Enzyme/Condition | Substrate(s) | Product(s) | Organism/System | Key Finding(s) | Reference(s) |

| ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | Stearoyl-CoA (C18:0-CoA) | Reconstituted proteoliposomes | Km = 1.22 µM, Vmax = 0.79 pmol/min/µg protein | [1] |

| ELOVL7 | α-linolenoyl-CoA (C18:3-CoA) | C20:3-CoA | Reconstituted proteoliposomes | Km = 2.6 µM, Vmax = 0.33 pmol/min/µg protein | [1] |

| ELOVL4 | C24:0-CoA, C26:0-CoA | Elongated saturated fatty acids | In vitro assays | Active towards C24:0-CoA and C26:0-CoA. | [9] |

| CgKCS (from Cardamine graeca) | Erucoyl-CoA (C22:1-CoA) | Nervonoyl-CoA (C24:1-CoA) | Engineered Yarrowia lipolytica | Overexpression increased this compound production approximately fourfold to 18.2 mg/L. | [3] |

| MaD15D (from Mortierella alpina) | Lignoceric acid (C24:0) | This compound (C24:1) | Engineered Yarrowia lipolytica | Expression of this desaturase increased this compound titer by 2.4-fold to 49.4 mg/L. | [3] |

Experimental Protocols for Studying this compound Biosynthesis

A common method to study the biosynthesis of this compound is the microsomal fatty acid elongase assay. This in vitro technique uses the microsomal fraction of cells or tissues, which contains the endoplasmic reticulum and thus the FAE complex, to measure the elongation of specific fatty acyl-CoA substrates.

Detailed Protocol: Microsomal Fatty Acid Elongase Assay

Objective: To measure the conversion of a fatty acyl-CoA substrate (e.g., erucoyl-CoA) to its elongated product (nervonoyl-CoA) by the FAE complex in isolated microsomes.

Materials:

-

Tissue or cultured cells expressing the enzymes of interest.

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA).

-

Unlabeled fatty acyl-CoA substrate (e.g., erucoyl-CoA).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Cofactors: NADPH, ATP, Coenzyme A.

-

Bovine serum albumin (BSA, fatty acid-free).

-

Stop solution (e.g., 5 M KOH in 10% methanol).

-

Acidification solution (e.g., 5 M HCl).

-

Organic solvent for extraction (e.g., hexane).

-

Scintillation cocktail and counter.

-

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for product identification.

Procedure:

-

Microsome Preparation: a. Homogenize the tissue or cells in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a small volume of homogenization buffer and determine the protein concentration.

-

Elongase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, NADPH, BSA, and the unlabeled fatty acyl-CoA substrate. b. Pre-incubate the mixture at 37°C for 2-3 minutes. c. Initiate the reaction by adding the microsomal protein and the radiolabeled malonyl-CoA. d. Incubate the reaction at 37°C for a specific time (e.g., 20-60 minutes).

-

Reaction Termination and Saponification: a. Stop the reaction by adding the stop solution. b. Saponify the lipids by incubating at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Extraction of Fatty Acids: a. Acidify the reaction mixture with the acidification solution. b. Extract the free fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases. c. Collect the organic (upper) phase containing the fatty acids.

-

Analysis of Products: a. Scintillation Counting: An aliquot of the organic phase can be mixed with a scintillation cocktail to quantify the total incorporation of the radiolabel into fatty acids. b. TLC or GC-MS: The remaining organic phase can be concentrated and analyzed by TLC or GC-MS to separate and identify the specific fatty acid products, confirming the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for a microsomal fatty acid elongase assay.

Conclusion

The endogenous biosynthesis of this compound is a vital metabolic pathway with significant implications for neurological health. A thorough understanding of this pathway, its key enzymes, and their regulation is essential for researchers and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this pathway, with the potential to uncover novel therapeutic strategies for neurological disorders associated with myelin sheath integrity. The provided diagrams and protocols serve as practical tools to facilitate experimental design and data interpretation in this important area of research.

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. De novo synthesis of this compound and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of this compound and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hetero-oligomeric interactions of an ELOVL4 mutant protein: implications in the molecular mechanism of Stargardt-3 macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Nervonic Acid Synthesis in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a 24-carbon monounsaturated fatty acid, is a critical component of the myelin sheath, essential for proper nerve signal transmission. Its synthesis and regulation within the brain are tightly controlled processes, vital for both neurodevelopment and the maintenance of neurological health. Dysregulation of NA metabolism is implicated in several neurological disorders, including demyelinating diseases like multiple sclerosis and neurodegenerative conditions such as Alzheimer's disease. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its key regulatory mechanisms at the enzymatic and transcriptional levels, and the impact of metabolic competition and neuroinflammation. Furthermore, this document details established experimental protocols for the analysis of this compound and presents quantitative data from relevant studies to serve as a resource for researchers in neuroscience and drug development.

Introduction

This compound (NA, 24:1n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) first identified in the white matter of the brain.[1] It is a major constituent of sphingolipids, particularly sphingomyelin, which accounts for a substantial portion of the lipids in the myelin sheath that insulates nerve fibers.[1][2] The incorporation of this compound into these structures is fundamental to the structural integrity and function of myelin, ensuring rapid and efficient propagation of nerve impulses.

The concentration of this compound in the brain is highest during periods of active myelination, such as early development, and in response to neuronal injury, highlighting its pivotal role in myelin formation and repair.[3] Given its importance, the pathways that govern NA synthesis are of significant interest. These pathways are regulated by a host of factors, including enzyme expression, substrate availability, and the inflammatory state of the central nervous system (CNS). Understanding these regulatory networks is crucial for developing therapeutic strategies for neurological diseases characterized by myelin defects and neurodegeneration.

The Biosynthetic Pathway of this compound

The synthesis of this compound in the brain is a multi-step process that begins with the de novo synthesis of shorter-chain fatty acids and culminates in a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum (ER).

The overall pathway can be divided into three main stages:

-

De Novo Fatty Acid Synthesis: The process initiates in the cytoplasm with acetyl-CoA. Through the actions of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) , palmitic acid (16:0) and then stearic acid (18:0) are synthesized.

-

Monounsaturation: Stearoyl-CoA (18:0-CoA) is desaturated to form Oleoyl-CoA (18:1n-9-CoA) by the enzyme Stearoyl-CoA Desaturase (SCD) . This step is critical as it produces the primary precursor for this compound elongation.[4]

-

VLCFA Elongation: Oleoyl-CoA undergoes three successive cycles of elongation, each adding a two-carbon unit from malonyl-CoA. This process is catalyzed by the membrane-bound fatty acid elongase (FAE) complex in the ER.[1]

The FAE complex consists of four key enzymes that execute a cyclic reaction:

-

β-ketoacyl-CoA synthase (KCS, also known as Elongase or ELOVL): This is the rate-limiting enzyme. It catalyzes the initial condensation of the acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to yield an acyl-CoA chain that is two carbons longer.

This four-step cycle repeats to convert oleic acid (18:1) to eicosenoic acid (20:1), then to erucic acid (22:1), and finally to this compound (24:1).[1]

Regulation of this compound Synthesis

The synthesis of this compound is a highly regulated process, influenced by enzymatic activity, transcriptional control, and the broader metabolic environment of the brain.

Enzymatic and Transcriptional Regulation

The primary control points in the pathway are the rate-limiting enzymes, SCD and the ELOVL family of elongases.

-

Stearoyl-CoA Desaturase (SCD): As the enzyme responsible for producing the oleoyl-CoA precursor, SCD activity is crucial. In the CNS, SCD1 is important for generating this compound, which is essential for remyelination.[2] The expression of SCD can be upregulated by the transcription factor Sterol Regulatory Element-Binding Protein-1 (SREBP-1) .[5][6] SREBP-1 itself is a master regulator of lipid synthesis and its activity is linked to cellular energy status and growth signaling.[7][8]

-

Elongases (ELOVL): Seven ELOVL enzymes (ELOVL1-7) have been identified in mammals, each with distinct substrate specificities. ELOVL4 expression is notably detected in neurons and is involved in the production of the VLCFAs that form the myelin sheath.[2] The expression of these elongases is upregulated during periods of active myelination.

Metabolic Competition and Neuroinflammation

The synthesis of this compound (an n-9 fatty acid) does not occur in isolation. The enzymes involved, particularly desaturases and elongases, are also utilized in the metabolic pathways of n-3 and n-6 polyunsaturated fatty acids (PUFAs).

-

Substrate Competition: There is inherent competition for these enzymes between the different fatty acid pathways.[4][9] For instance, the availability of n-3 and n-6 PUFA precursors from the diet can influence the metabolic flux towards either pro-inflammatory eicosanoids (from n-6 PUFAs like arachidonic acid) or anti-inflammatory mediators and structural lipids like this compound.

-

Impact of Neuroinflammation: During acute neuroinflammation, a significant metabolic shift occurs. Studies using experimental autoimmune encephalomyelitis (EAE) models show that this compound synthesis is silenced, while the pathway is redirected to produce pro-inflammatory arachidonic acid.[10][11] This shift exacerbates the inflammatory environment and hinders remyelination processes, highlighting a critical link between immune response and myelin lipid metabolism.[12]

Quantitative Data on this compound in the Brain

Quantitative analysis of fatty acids in brain tissue reveals significant alterations in various pathological states. The following tables summarize key findings from studies on Alzheimer's disease, demonstrating changes in this compound and related fatty acids.

Table 1: Brain Fatty Acid Concentrations in Late-Stage Alzheimer's Disease (AD) vs. Controls

This table presents the mean concentration of various fatty acids in post-mortem neocortical tissue. Data is adapted from a study using gas chromatography-mass spectrometry (GC-MS).[13]

| Fatty Acid | Control (nmol/g) | AD (nmol/g) | % Change in AD | P-value |

| Palmitic acid (16:0) | 18.3 | 22.9 | +25% | < 0.05 |

| Palmitoleic acid (16:1) | 1.8 | 2.5 | +39% | < 0.05 |

| Stearic acid (18:0) | 20.9 | 24.1 | +15% | NS |

| Oleic acid (18:1) | 28.1 | 33.4 | +19% | NS |

| This compound (24:1) | 1.9 | 2.3 | +21% | NS |

| Docosahexaenoic acid (22:6) | 19.3 | 28.4 | +47% | < 0.05 |

NS: Not Significant. Note: While this compound showed an increasing trend, it did not reach statistical significance in this particular study, unlike other fatty acids.

Table 2: Unsaturated Fatty Acid (UFA) Levels in Different Brain Regions of AD Patients vs. Controls

This table summarizes the pattern of UFA level changes in brain regions vulnerable to AD pathology relative to controls. Data is conceptualized from findings reported in metabolomic studies.[14][15][16]

| Fatty Acid | Inferior Temporal Gyrus (ITG) | Middle Frontal Gyrus (MFG) | Cerebellum (CB) |

| Oleic acid | Reduced | Reduced | Trend towards lower |

| Linoleic acid | Reduced | Reduced | No significant change |

| Linolenic acid | Reduced | Reduced | No significant change |

| Arachidonic acid | Reduced | Reduced | No significant change |

| Eicosapentaenoic acid (EPA) | Reduced | Reduced | Reduced |

| Docosahexaenoic acid (DHA) | Higher | Higher | No significant change |

These studies highlight a complex dysregulation of fatty acid metabolism in AD, with some UFAs being reduced while others, like DHA, are elevated in specific brain regions.[14]

Key Experimental Protocols

Accurate quantification of this compound and other lipids in brain tissue requires robust and standardized methodologies. The following sections detail the core protocols for lipid extraction and analysis.

Protocol for Lipid Extraction from Brain Tissue (Folch Method)

The Folch method is a widely used protocol for the efficient extraction of total lipids from biological tissues.[17][18]

Materials:

-

Brain tissue sample

-

Chloroform/Methanol solution (2:1, v/v)

-

0.9% NaCl solution (or pure water)

-

Homogenizer (e.g., Dounce or mechanical)

-

Centrifuge

-

Orbital shaker

-

Glassware (funnels, centrifuge tubes)

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

Homogenization: Weigh a sample of fresh or frozen brain tissue. Homogenize the tissue in a chloroform/methanol (2:1) mixture. The final volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[17]

-

Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature to ensure thorough lipid extraction.[17]

-

Separation of Solids: Centrifuge the homogenate at low speed (e.g., 2000 rpm) or filter it to separate the liquid phase (extract) from the solid tissue residue.[17]

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract (e.g., 4 mL of NaCl solution for 20 mL of extract).[17]

-

Phase Separation: Vortex the mixture briefly and centrifuge at low speed to facilitate the separation of two distinct phases. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be an aqueous methanol layer containing polar metabolites.[17][18]

-

Lipid Collection: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase, which contains the total lipid extract, is collected.

-

Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator or under a gentle stream of nitrogen.

-

Storage: The resulting lipid residue can be weighed and stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below for subsequent analysis.

Protocol for Fatty Acid Analysis by GC-MS

Following extraction, the fatty acid composition of the lipid extract is typically analyzed by gas chromatography-mass spectrometry (GC-MS) after converting the fatty acids into volatile fatty acid methyl esters (FAMEs).[19][20][21]

Materials:

-

Total lipid extract

-

Methanolic HCl or Boron trifluoride (BF3) in methanol (for transmethylation)

-

Hexane or Iso-octane (for FAME extraction)

-

Internal standards (deuterated fatty acids for quantification)[20]

-

GC-MS system with a suitable capillary column (e.g., BPX70)[19]

Procedure:

-

Transmethylation (FAMEs Preparation):

-

Resuspend the dried lipid extract in a known volume of solvent.

-

Add an internal standard mixture for quantification.[20]

-

Add a transmethylation reagent, such as methanolic HCl or BF3-methanol.

-

Heat the mixture (e.g., at 100°C for a specified time) to convert fatty acids esterified in lipids (like triglycerides and phospholipids) into FAMEs.[22]

-

-

FAMEs Extraction:

-

After the reaction, add water to stop the reaction and hexane (or iso-octane) to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC-MS system.[19]

-

Gas Chromatography (GC): The FAMEs are vaporized and separated based on their boiling points and polarity as they pass through a long capillary column. A typical temperature program involves a gradual increase in the oven temperature to elute fatty acids of increasing chain length.[19]

-

Mass Spectrometry (MS): As the separated FAMEs exit the GC column, they are ionized and fragmented. The mass spectrometer analyzes the mass-to-charge ratio of these fragments, producing a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards (e.g., Supelco™ 37 Component FAME Mix).[19]

-

Quantify the amount of each fatty acid by comparing its peak area to that of the corresponding internal standard.

-

Conclusion and Future Perspectives

The regulation of this compound synthesis in the brain is a complex interplay of enzymatic control, transcriptional regulation, and metabolic feedback, deeply intertwined with the brain's inflammatory status. The rate-limiting enzymes, particularly SCD and the ELOVL elongases, represent key nodes of control. Transcriptional factors like SREBP-1 further orchestrate this process, linking lipid synthesis to broader cellular signaling networks.

A critical insight for drug development is the metabolic shift that occurs during neuroinflammation, where this compound synthesis is suppressed in favor of pro-inflammatory lipid production.[10] This suggests that therapeutic strategies aimed at promoting myelin repair in diseases like multiple sclerosis may need to address not only the upregulation of biosynthetic enzymes but also the resolution of inflammation to restore the appropriate metabolic flux.

Future research should focus on elucidating the specific signaling pathways that control the expression of ELOVL and SCD isoforms in different glial cells (oligodendrocytes and astrocytes) under both physiological and pathological conditions. Developing small molecules that can selectively modulate the activity of key elongases or promote a favorable metabolic shift away from inflammation could offer novel therapeutic avenues for a range of devastating neurological disorders.

References

- 1. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol regulatory element binding protein (SREBP)-1 expression in brain is affected by age but not by hormones or metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuronal Activity Induced Sterol Regulatory Element Binding Protein-1 (SREBP1) is disrupted in Dysbindin Null Mice – Potential Link to Cognitive Impairment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer’s disease as detected by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association between fatty acid metabolism in the brain and Alzheimer disease neuropathology and cognitive performance: A nontargeted metabolomic study | PLOS Medicine [journals.plos.org]

- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 16. Brain fatty acid levels dysregulated in Alzheimer's disease | EurekAlert! [eurekalert.org]

- 17. microbenotes.com [microbenotes.com]

- 18. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 2.6. Analysis of fatty acid methyl esters by gas chromatography/mass spectrometry/flame ionisation detector (GC/MS and GC/FID) [bio-protocol.org]

- 20. lipidmaps.org [lipidmaps.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Nervonic Acid for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid, is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1][2] Its role in neural health and development has made it a focal point of research in neurodegenerative diseases and other neurological disorders. This technical guide provides an in-depth overview of the physicochemical properties of this compound crucial for its application in in vitro studies. It includes key data on solubility and stability, detailed experimental protocols for its use in cell culture, and visualizations of its known signaling pathways to aid in experimental design and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust and reproducible in vitro experiments. These properties dictate its behavior in aqueous solutions, such as cell culture media, and influence its uptake and activity in cells.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₆O₂ | [1][3] |

| Molecular Weight | 366.62 g/mol | [1][3] |

| IUPAC Name | (15Z)-tetracos-15-enoic acid | [1] |

| Synonyms | cis-15-Tetracosenoic acid, Selacholeic acid | [1] |

| Melting Point | 42-43 °C | [1] |

| Density | ~0.9 g/cm³ | [3] |

| pKa (Predicted) | ~4.95 | |

| logP (Predicted) | ~9.45 |

Solubility Profile

This compound is a lipophilic molecule with poor solubility in aqueous solutions. The choice of solvent for preparing stock solutions is critical to ensure its bioavailability in cell culture experiments.

| Solvent | Solubility | Source(s) |

| DMSO | 73-100 mg/mL (199.11-272.76 mM) | |

| Ethanol | ~73 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Water | Insoluble | [3] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |

Experimental Protocols for In Vitro Studies

The following protocols provide a framework for working with this compound in a cell culture setting. It is recommended to optimize these protocols for specific cell types and experimental questions.

Preparation of this compound Stock Solutions

Due to its poor water solubility, this compound requires a suitable organic solvent for the preparation of a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

-

Sterile, conical tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of anhydrous DMSO or EtOH to achieve a high-concentration stock solution (e.g., 100 mM). To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing may be necessary.

-

Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

References

- 1. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]

- 3. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

role of nervonic acid in myelin sheath formation and maintenance

An In-depth Technical Guide on the Role of Nervonic Acid in Myelin Sheath Formation and Maintenance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NA), a C24:1 monounsaturated fatty acid, is a critical component of sphingolipids, which are integral to the structure and function of the myelin sheath.[1][2] This document provides a comprehensive technical overview of the role of this compound in the formation and maintenance of myelin, its biosynthesis, and its implications in demyelinating diseases. We will explore the molecular mechanisms, summarize quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and workflows through standardized visualizations. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by myelin degradation, such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD).

Introduction: The Significance of this compound in Myelin Biology

The myelin sheath is a specialized, lipid-rich membrane that insulates nerve axons, enabling the rapid and efficient transmission of nerve impulses—a process known as saltatory conduction.[3] Myelin is composed of approximately 70-75% lipids and 25-30% proteins by dry weight, a composition that distinguishes it from other biological membranes.[3][4] Among its lipid constituents, very-long-chain fatty acids (VLCFAs) are of paramount importance.

This compound (cis-15-tetracosenoic acid) is a vital VLCFA found in high concentrations within the white matter of the brain.[5] It is a primary component of nervonyl sphingolipids, particularly cerebrosides and sphingomyelin, which are essential for the structural integrity and stability of the myelin sheath.[3][6][7] Research indicates that levels of this compound increase significantly during periods of active myelination, such as early brain development, and in response to neuronal injury, highlighting its pivotal role in both myelin formation (myelination) and repair (remyelination).[6] Dysregulation of NA metabolism and decreased levels in brain sphingolipids have been consistently observed in demyelinating diseases, suggesting that an impaired provision of this compound contributes to the pathology of these conditions.[7][8]

Biosynthesis of this compound and its Incorporation into Myelin

This compound is not considered an essential fatty acid as it can be synthesized endogenously from oleic acid (C18:1 n-9) through a series of carbon chain elongation steps.[3] This process occurs primarily in the endoplasmic reticulum and involves a fatty acid elongation (FAE) complex of enzymes.

The key stages are:

-

De Novo Fatty Acid Synthesis: The pathway begins with acetyl-CoA, leading to the synthesis of palmitic acid (C16:0) and stearic acid (C18:0). The enzyme fatty acid synthase (FASN) is crucial in this initial phase.[3]

-

Formation of Oleic Acid: Stearoyl-CoA desaturase (SCD) introduces a double bond into stearic acid to form oleic acid, a major fatty acid in myelin and a critical precursor for NA.[3]

-

Chain Elongation: Oleic acid is elongated by the FAE complex, which cyclically adds two-carbon units from malonyl-CoA.[9] This multi-enzyme complex includes:

-

3-ketoacyl-CoA synthase (KCS): The rate-limiting enzyme that condenses acyl-CoA with malonyl-CoA.[9]

-

3-ketoacyl-CoA reductase (KCR)

-

3-hydroxyacyl-CoA dehydratase (HCD)

-

trans-2,3-enoyl-CoA reductase (ECR)

-

-

Final Product: Through these sequential elongation steps, oleic acid (C18:1) is converted to erucic acid (C22:1) and finally to this compound (C24:1).[3]

-

Incorporation into Sphingolipids: Once synthesized, nervonoyl-CoA is incorporated into sphingolipids, such as ceramides and sphingomyelin, which are then assembled into the myelin sheath by oligodendrocytes.[3][6]

During inflammatory states, such as those seen in experimental autoimmune encephalomyelitis (EAE), the biosynthesis of this compound can be silenced. This is due to a metabolic shift where common precursor substrates are diverted towards the production of pro-inflammatory arachidonic acid.[4][10]

Quantitative Data on this compound in Health and Disease

Quantitative analysis of this compound levels in various biological samples provides critical insights into its role in myelin health. Deficiencies are often correlated with the severity of demyelinating diseases.

| Parameter | Healthy Control | Demyelinating Disease State | Source(s) |

| NA in Brain Sphingolipids | Normal Levels | Decreased in post-mortem MS and ALD brains. | [7],[8] |

| NA in Erythrocyte Sphingomyelin | Normal Levels | Depressed in MS patients. | [7],[8] |

| NA in CSF (Absolute Level) | 0.0023 ± 0.0014 µM | No significant difference reported in a pilot study of MDD/BD. | [11] |

| NA Synthesis in Fibroblasts | Normal Biosynthesis | Decreased in fibroblasts from ALD patients. | [8] |

| NA Synthesis in EAE Model | Active Synthesis | Silenced during acute inflammation. | [4],[10] |

Table 1: Comparative levels of this compound in healthy versus demyelinating conditions.

| Study Intervention | Dosage / Concentration | Key Outcome | Source(s) |

| Fish Oil Mixture (FOM) Supplementation (in vitro) | Contained 13% this compound (C24:1n9) | Improved synthesis of myelin proteins (MBP, MOG, PLP) and sphingomyelin by human oligodendrocytes. | [4] |

| This compound Supplementation (in vivo, CCH model) | Oral administration (daily for 28 days) | Mitigated demyelination and loss of oligodendrocytes. | [12] |

| General Therapeutic Dosage (Clinical Research) | 100 mg to 1 gram per day | Suggested range for therapeutic applications; optimal dosages are still under investigation. | [13] |

Table 2: Quantitative data from preclinical and clinical research on this compound supplementation.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experimental models used to study this compound's role in myelination.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

The EAE model is the most widely used animal model for studying the pathophysiology of multiple sclerosis.[14]

-

Animal Strain: C57BL/6 mice are commonly used.

-

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide mixed with Complete Freund's Adjuvant (CFA).

-

On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.

-

-

Treatment Protocol:

-

Following induction, mice can be divided into groups: a model group (vehicle control), a drug group (positive control), and this compound treatment groups at various dosages.[14]

-

This compound is typically administered daily via oral gavage.

-

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).

-

Histology: At the end of the experiment, spinal cords are harvested. Sections are stained with Hematoxylin & Eosin (H&E) to assess inflammatory infiltration and Luxol Fast Blue (LFB) to evaluate the extent of demyelination.[14]

-

Biochemical Analysis: Tissue homogenates can be analyzed using ELISA for cytokine levels (e.g., TNF-α, IL-6, IL-10) and Western blot or qPCR for myelin protein expression.[14][15]

-

Lipid Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is used to quantify the fatty acid composition, including this compound, in brain and spinal cord tissue.[4][16]

-

In Vitro Oligodendrocyte Maturation and Myelin Synthesis

This model uses a human oligodendrocyte precursor cell (OPC) line to study the direct effects of compounds on maturation and myelin production.[4][16]

-

Cell Line: Human MO3.13 cell line, a model for human OPCs.

-

Differentiation Protocol:

-

Cells are cultured in standard medium.

-

To induce differentiation into mature oligodendrocytes, cells are stimulated with phorbol 12-myristate 13-acetate (PMA).

-

-

Treatment Protocol:

-

During differentiation, cells are incubated with the treatment compound. For example, a fish oil mixture (FOM) containing this compound (e.g., at 5% v/v) or a control oil like linseed oil (LO).[4]

-

Incubation typically proceeds for 72 hours, with samples collected at 24, 48, and 72-hour time points.[16]

-

-

Assessment:

Conclusion and Future Directions

This compound is unequivocally a cornerstone of myelin sheath integrity. Its role extends from being a fundamental structural building block of sphingolipids to actively participating in the dynamics of myelination and remyelination. The consistent observation of its depletion in demyelinating diseases strongly implicates its deficiency in the progression of these pathologies.

Preclinical evidence robustly supports the therapeutic potential of this compound supplementation. Studies using both in vivo and in vitro models demonstrate its capacity to promote oligodendrocyte maturation, enhance the synthesis of essential myelin proteins, and mitigate inflammatory and apoptotic processes that drive demyelination.[4][12][14]

For drug development professionals, this compound and its metabolic pathways present compelling targets. Future research should focus on:

-

Optimizing Delivery: Developing formulations that enhance the bioavailability of this compound and its transport across the blood-brain barrier.

-

Clinical Trials: Conducting rigorous, large-scale clinical trials to establish optimal therapeutic dosages and efficacy in patients with MS, ALD, and other demyelinating disorders.[13]

-

Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective and anti-inflammatory agents.

-

Biomarker Development: Further validating this compound levels in accessible fluids (e.g., plasma, erythrocytes) as a biomarker for disease activity and therapeutic response.[19]

By continuing to unravel the complex role of this unique fatty acid, the scientific community can pave the way for novel lipid-based therapies to restore neurological function and improve the quality of life for individuals affected by demyelinating diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. search.library.berkeley.edu [search.library.berkeley.edu]

- 3. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. angelbiology.com [angelbiology.com]

- 7. anatekhealth.com [anatekhealth.com]

- 8. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]

- 10. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]

- 14. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

early research on the function of nervonic acid in the central nervous system

An In-Depth Technical Guide to Early Research on the Function of Nervonic Acid in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (NA), a cis-15-tetracosenoic acid (24:1, n-9), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of the central nervous system (CNS).[1][2] It is particularly enriched in the white matter of the brain, where it is a major constituent of sphingolipids, such as sphingomyelin, which are essential for the formation and maintenance of the myelin sheath.[3][4][5] The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling the rapid and efficient transmission of nerve impulses.[2][6] Early research has established a fundamental link between this compound metabolism, myelin integrity, and neurological health, suggesting its potential therapeutic role in demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[4][7][8] This guide provides a technical overview of the foundational research into this compound's biosynthesis, its structural role in myelin, and its functional impact on CNS pathology, supported by experimental data and protocols.

Biosynthesis and Incorporation into CNS Lipids

The endogenous synthesis of this compound is a crucial metabolic process within the CNS, primarily occurring in the endoplasmic reticulum. The pathway involves the elongation of shorter-chain fatty acids.

The Elongation Pathway

This compound is synthesized from oleic acid (C18:1 n-9) through a series of two-carbon additions, a process mediated by the fatty acid elongase (ELOVL) enzyme system.[1][9] The key rate-limiting enzyme in this pathway is 3-ketoacyl-CoA synthase (KCS).[10] The process requires malonyl-CoA as the two-carbon donor and NADPH as a reductant.[11] The pathway proceeds from oleic acid to eicosenoic acid (C20:1 n-9), then to erucic acid (C22:1 n-9), and finally to this compound (C24:1 n-9).[9] Once synthesized, this compound is incorporated into sphingolipids, which are vital for building the myelin sheath.[2][6][12]

Caption: Biosynthesis of this compound via fatty acid elongation in the endoplasmic reticulum.

Role in Demyelinating Diseases: Experimental Evidence

Early research identified a deficiency in this compound in the brains of patients with demyelinating diseases such as MS and ALD.[8] This observation prompted investigations using animal models to understand its therapeutic potential. The experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics the inflammatory demyelination seen in MS, has been central to this research.[13]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Oxidative Stress Markers in an Alzheimer's Disease Mouse Model (Data adapted from studies on D-galactose/AlCl3-induced cognitive impairment)[14][15]

| Marker | Control Group | Model Group (D-gal/AlCl3) | NA-Treated Group (43.93 mg/kg) | Unit |

| Total Superoxide Dismutase (T-SOD) | Normal | Decreased | Increased vs. Model | U/mgprot |

| Catalase (CAT) | Normal | Decreased | Increased vs. Model | U/mgprot |

| Glutathione Peroxidase (GSH-Px) | Normal | Decreased | Increased vs. Model | U/mgprot |

| Malondialdehyde (MDA) | Normal | Increased | Decreased vs. Model | nmol/mgprot |

Table 2: Effect of this compound on Neurotransmitter and Inflammatory Cytokine Levels (Data adapted from studies on D-galactose/AlCl3-induced cognitive impairment)[14][15]

| Analyte | Control Group | Model Group (D-gal/AlCl3) | NA-Treated Group (43.93 mg/kg) | Unit |

| 5-hydroxytryptamine (Serotonin) | Normal | Decreased | Increased vs. Model | ng/g tissue |

| Dopamine | Normal | Decreased | Increased vs. Model | ng/g tissue |

| γ-aminobutyric acid (GABA) | Normal | Decreased | Increased vs. Model | ng/g tissue |

| Tumor Necrosis Factor-α (TNF-α) | Normal | Increased | Decreased vs. Model | pg/mL |

| Interleukin-6 (IL-6) | Normal | Increased | Decreased vs. Model | pg/mL |

| Interleukin-1β (IL-1β) | Normal | Increased | Decreased vs. Model | pg/mL |

Signaling Pathways and Neuroprotective Mechanisms

Beyond its structural role, this compound exhibits biological activity, including anti-inflammatory and antioxidant effects, and modulates key signaling pathways.[3][16]

PI3K/AKT/mTOR Pathway Activation

Research suggests that this compound can exert neuroprotective effects by activating the PI3K/AKT/mTOR signaling pathway.[14][15] This pathway is crucial for cell survival, growth, and proliferation. In the context of neurological injury, its activation by this compound can help protect neurons and glial cells from oxidative stress-induced damage and reduce neuroinflammation by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15]

Caption: this compound activates the PI3K/AKT pathway, promoting cell survival and inhibiting inflammation.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details methodologies cited in early and foundational studies on this compound.

EAE Mouse Model Induction and Treatment

This protocol is standard for studying MS-like demyelination.

-

Animal Model: C57BL/6 mice are typically used.[13]

-

Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 to facilitate blood-brain barrier disruption.

-

Treatment: Following the onset of clinical signs, mice are divided into groups. A control group receives a vehicle (e.g., PBS in DMSO), while treatment groups receive this compound at varying doses (e.g., 5 mg/mL, 25 mg/mL) administered orally or via injection daily or every other day.[7]

-

Monitoring: Mice are scored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis). Body weight is also recorded.

Histological Analysis of Demyelination

This protocol is used to visualize inflammation and myelin loss in CNS tissue.[13]

-

Tissue Preparation: After perfusion and fixation (e.g., with 4% paraformaldehyde), spinal cord and brain tissues are embedded in paraffin.

-

Sectioning: Tissue blocks are sectioned into thin slices (e.g., 5 µm).

-

Hematoxylin & Eosin (H&E) Staining: Used to visualize cell nuclei (blue/purple) and cytoplasm (pink), allowing for the assessment of inflammatory cell infiltration into the CNS parenchyma.

-

Luxol Fast Blue (LFB) Staining: Specifically stains myelin sheaths blue/green. Areas of demyelination appear pale or unstained.

-

Microscopy and Quantification: Stained sections are examined under a light microscope. Demyelination and inflammation can be scored semi-quantitatively by a blinded observer.

Cell Viability and Proliferation Assays

This protocol assesses the protective effects of this compound on neural cells in vitro.[7]

-

Cell Culture: Neural cell lines (e.g., PC12 pheochromocytoma cells, RSC96 Schwann cells) are seeded in 96-well plates and cultured for 24 hours.[7]

-

Induction of Injury: An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added at various concentrations to induce cell damage.

-

Treatment: this compound is added to the culture medium at a range of concentrations (e.g., 0-200 µM) either before or concurrently with the H₂O₂.[7]

-

CCK-8 Assay: After a 24-hour incubation period, Cell Counting Kit-8 (CCK-8) reagent is added to each well. This colorimetric assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

References

- 1. Frontiers | this compound in infant nutrition: a forward-looking approach to enhancing neurodevelopmental outcomes [frontiersin.org]

- 2. ingredients-lonier.com [ingredients-lonier.com]

- 3. This compound: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]

- 7. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of this compound and perspectives for its production by microalgae and other microorganisms [agris.fao.org]

- 11. This compound biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angelbiology.com [angelbiology.com]

- 13. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]

- 14. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structural Analysis of Nervonic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of nerve cell membranes and the myelin sheath.[1][2] Its unique structure and significant biological roles, particularly in neurological development and disease, have made it a subject of intense research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the structural analysis of this compound and its isomers, detailing the experimental protocols and data interpretation necessary for its characterization.

Structure and Physicochemical Properties of this compound

This compound (24:1n-9) is a 24-carbon fatty acid with a single cis double bond located at the 9th carbon from the methyl end (omega-9).[2] This seemingly simple structure gives rise to a variety of isomers, primarily positional and geometric (cis/trans) isomers, each with potentially distinct physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₆O₂ | [2] |

| Molecular Weight | 366.62 g/mol | [2] |

| IUPAC Name | (Z)-tetracos-15-enoic acid | [2] |

| Melting Point | 42-43 °C | [1] |

| PubChem CID | 5281120 | [2] |

Isomers of this compound

The biological activity and physical properties of this compound can be significantly influenced by its isomeric form. The two primary types of isomers are:

-

Positional Isomers: These isomers differ in the location of the double bond along the 24-carbon chain. While the n-9 isomer is the most common, other positional isomers can exist.

-

Geometric Isomers: These isomers differ in the orientation of the hydrogen atoms around the double bond. The naturally occurring form is the cis isomer. The trans isomer, also known as trans-15-tetracosenoic acid, can be formed during industrial processing or synthesized.[1]

Experimental Protocols for Structural Analysis

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural analysis of this compound and its isomers.

Sample Preparation: Esterification

For gas chromatography (GC) and some mass spectrometry (MS) techniques, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Protocol: Acid-Catalyzed Esterification (BF₃-Methanol Method)

-

Sample Preparation: Place a known amount of the lipid sample (e.g., 1-10 mg) into a screw-cap glass tube.

-

Reagent Addition: Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Incubation: Tightly cap the tube and heat at 100°C for 30-60 minutes.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

-

Phase Separation: Centrifuge the tube to separate the layers. The upper hexane layer contains the FAMEs.

-

Collection: Carefully transfer the upper hexane layer to a clean vial for analysis.

Chromatographic Separation of Isomers

High-resolution gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating the complex mixtures of fatty acid isomers.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Isomer Separation

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or SLB-IL111), is recommended for the separation of positional and geometric isomers.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Transfer Line Temperature: 280°C.

-

This protocol allows for the separation of FAMEs based on their chain length, degree of unsaturation, and the position and geometry of the double bonds. Trans isomers typically elute before their cis counterparts on polar columns.[4]

Table 2: Representative GC Retention Times for C24:1 Isomers

| Isomer | Expected Retention Time (min) | Notes |

| trans-15-Tetracosenoic acid methyl ester | Earlier elution | On a polar GC column |

| cis-15-Tetracosenoic acid methyl ester (this compound methyl ester) | Later elution | On a polar GC column |

| Other positional C24:1 isomers | Variable | Dependent on double bond position |

Note: Absolute retention times will vary depending on the specific instrument, column, and conditions. The table indicates the expected relative elution order.

Spectroscopic Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy

Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Protocol: ¹³C NMR of this compound

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11.5 (broad s) | ~180.1 |

| C2 (-CH₂COOH) | 2.35 (t) | ~34.1 |

| C3 (-CH₂CH₂COOH) | 1.63 (m) | ~24.7 |

| C4-C13, C18-C23 (-CH₂-) | 1.25-1.30 (m) | ~29.1-29.7 |

| C14, C17 (Allylic, -CH₂CH=) | 2.01 (m) | ~27.2 |

| C15, C16 (Olefinic, -CH=CH-) | 5.34 (m) | ~129.9 |

| C24 (-CH₃) | 0.88 (t) | ~14.1 |

References for NMR data:[2][5]